molecular formula C15H11NO2 B7457135 N-methyl-9-oxofluorene-2-carboxamide

N-methyl-9-oxofluorene-2-carboxamide

Cat. No.: B7457135
M. Wt: 237.25 g/mol
InChI Key: FTHSUVGRFDIIDH-UHFFFAOYSA-N
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Description

N-methyl-9-oxofluorene-2-carboxamide is a synthetic fluorenone-based compound offered for research purposes. This chemical belongs to a class of molecules known for their utility in biochemical and photophysical studies. Fluorene and fluorenone carboxamide derivatives have been identified as selective light-up fluorophores for targeting non-canonical nucleic acid structures, particularly the c-myc G-quadruplex DNA . G-quadruplex structures are four-stranded DNA or RNA secondary formations that play significant regulatory roles in key biological processes, including gene expression and telomere maintenance, making them potential targets for therapeutic intervention . The fluorenone moiety, a key structural component of this reagent, is recognized for contributing to aggregation-induced emission enhancement (AIEE) characteristics in fluorescent molecules . This property makes related compounds valuable in the development of solid-state emissive materials and sensors. Researchers can explore the application of this compound as a potential probe in the study of G-quadruplex interactions or as a building block for the synthesis of advanced organic materials with unique luminescent properties. This product is intended for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-9-oxofluorene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-16-15(18)9-6-7-11-10-4-2-3-5-12(10)14(17)13(11)8-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHSUVGRFDIIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-9-oxofluorene-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which is commercially available.

    Oxidation: Fluorene is oxidized to 9-fluorenone using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Carboxylation: The 9-fluorenone is then subjected to carboxylation at the 2-position using a carboxylating agent like carbon dioxide in the presence of a base.

    Amidation: The resulting 9-oxofluorene-2-carboxylic acid is converted to the corresponding carboxamide by reacting it with methylamine under suitable conditions, such as in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-methyl-9-oxofluorene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-methyl-9-oxofluorene-2-carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield N-methyl-9-hydroxyfluorene-2-carboxamide.

    Substitution: Electrophilic substitution reactions can occur at the fluorene core, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: N-methyl-9-oxofluorene-2-carboxylic acid.

    Reduction: N-methyl-9-hydroxyfluorene-2-carboxamide.

    Substitution: Various substituted fluorene derivatives depending on the reagent used.

Scientific Research Applications

N-methyl-9-oxofluorene-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive fluorene derivatives.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-methyl-9-oxofluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical properties of N-methyl-9-oxofluorene-2-carboxamide and its analogs:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
This compound 2-position: Methyl carboxamide Not reported Not reported Compact substituent; moderate lipophilicity
N-[2-(Dimethylamino)ethyl]-9-oxo-4-carboxamide 4-position: Dimethylaminoethyl 294.36 103–105 Polar side chain; enhanced solubility in polar solvents
N-(2-Methoxyphenyl)-9-oxo-3-carboxamide 3-position: Methoxyphenyl Not reported Not reported Aromatic substituent; increased π-π stacking potential
N-(9-Oxofluoren-2-yl)-1,3-benzodioxole-5-carboxamide 2-position: Benzodioxole Not reported Not reported Electron-rich substituent; potential for enhanced bioactivity
2-[2-[(9-Oxofluoren-2-yl)carbamoyl]phenyl]benzoic acid Biphenyl-carboxylic acid Not reported Not reported Acidic group; possible pH-dependent solubility
Key Observations:
  • Substituent Position : Anti-HSV-2 activity was observed in the 4-carboxamide analog (), suggesting positional sensitivity in biological systems. The 2-position (target compound) may favor interactions with hydrophobic binding pockets.
  • Solubility: Polar groups (e.g., dimethylaminoethyl in ) improve aqueous solubility, whereas aromatic or bulky groups (e.g., methoxyphenyl in ) enhance lipid membrane permeability .
  • Thermal Stability : The 4-carboxamide analog () exhibits a moderate melting point (103–105°C), indicative of crystalline stability, though data for other analogs are lacking.
Antiviral and Immunomodulatory Effects
  • N-[2-(Dimethylamino)ethyl]-9-oxo-4-carboxamide (): Demonstrated anti-HSV-2 activity and immunomodulatory effects, likely due to its polar side chain facilitating interactions with viral glycoproteins or immune receptors .
  • N-(9-Oxofluoren-2-yl)-1,3-benzodioxole-5-carboxamide (): The benzodioxole group may enhance binding to enzymes like cyclooxygenase (COX) or cytochrome P450, though specific activity data are unavailable.

Q & A

Q. What are the optimal synthetic routes for N-methyl-9-oxofluorene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling 9-oxofluorene-2-carboxylic acid with methylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) and catalytic DMAP in aprotic solvents like dichloromethane. Key parameters include:
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Solvent : Dichloromethane or DMF ensures solubility of both reactants.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .
    Yield optimization requires monitoring reaction progress via TLC and ensuring stoichiometric excess of methylamine (1.2–1.5 equivalents).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H-NMR : Aromatic protons in the fluorene ring appear as multiplets (δ 7.30–8.20 ppm), while the methylamide group shows a singlet at δ 2.85–3.10 ppm. The absence of carboxylic acid protons (δ ~12 ppm) confirms successful amidation .
  • GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~265 g/mol) and fragmentation patterns (e.g., loss of CO or CH3NH2) validate the structure .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what parameters should be prioritized?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Prioritize binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen bonding with active-site residues.
  • ADMET Prediction : Tools like SwissADME evaluate logP (optimal range: 2–3), topological polar surface area (<140 Ų for blood-brain barrier penetration), and CYP450 inhibition profiles .
  • Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data for fluorene-based carboxamides?

  • Methodological Answer :
  • Refinement Software : SHELXL (via Olex2 interface) refines disordered solvent molecules or torsional ambiguities. Use the SQUEEZE algorithm for poorly resolved electron density .
  • Twinned Data : For cases of pseudo-merohedral twinning, employ the Hooft parameter (|Y| ≤ 0.05) and refine using a twin matrix .
  • Validation Tools : CheckR and PLATON verify geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. How do structural modifications at the 2-carboxamide position alter the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Substituent Effects : The methyl group on the amide nitrogen deactivates the fluorene ring, directing electrophiles (e.g., NO2+) to the less hindered 4-position. Monitor regioselectivity via LC-MS after nitration (HNO3/H2SO4, 0°C) .
  • Kinetic Studies : Compare reaction rates with unsubstituted 9-oxofluorene carboxamides using UV-Vis spectroscopy (λmax shifts indicate intermediate formation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar fluorene carboxamides?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC50 normalization).
  • Structural Confounders : Compare logD values (via shake-flask method) to account for solubility differences. For example, a 0.5-unit logD increase can reduce apparent IC50 by 10-fold due to membrane permeability .
  • Meta-Analysis : Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Research Design Considerations

Q. What in vitro models are most suitable for evaluating the immunomodulatory potential of this compound?

  • Methodological Answer :
  • Immune Cell Lines : Use THP-1 monocytes (differentiated with PMA) to assess cytokine modulation (e.g., IL-6, TNF-α via ELISA). Include LPS stimulation to mimic inflammatory conditions.
  • Dose-Response : Test 1–100 μM concentrations, with cyclosporine A as a positive control. Monitor cytotoxicity via MTT assay (≤20% cell death at effective doses) .

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